

A Technical Guide to Boc-N-PEG2-MS: Suppliers, Purity, and Quality Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-N-PEG2-MS

Cat. No.: B3122266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-N-PEG2-MS**, a heterobifunctional linker commonly used in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines key suppliers, purity specifications, and detailed experimental protocols for quality control analysis.

Introduction to Boc-N-PEG2-MS

Boc-N-PEG2-MS, with the chemical name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate, is a valuable chemical tool possessing a Boc-protected amine and a terminal mesylate group. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. The mesylate is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protecting group can be readily removed under acidic conditions to reveal a primary amine, allowing for subsequent conjugation.

Suppliers and Purity of Boc-N-PEG2-MS

The quality and purity of **Boc-N-PEG2-MS** are critical for the successful synthesis of complex molecules and for obtaining reliable experimental results. Several chemical suppliers offer this reagent, with purity typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of information from various suppliers.

Supplier	Product Name	CAS Number	Stated Purity	Analytical Method(s)
BroadPharm	t-Boc-N-Amido-PEG2-Ms	302331-20-0	98%	NMR, SDS
Sigma-Aldrich	Boc-N-PEG2-MS	302331-20-0	98%	Not specified on product page
BOC Sciences	Boc-NH-PEG2-Ms	302331-20-0	Inquiry-based	HPLC, NMR
Apollo Scientific	Boc-N-PEG2-MS	302331-20-0	98%	Not specified on product page
Biopharma PEG	Boc-NH-PEG2-NH2 (related compound)	153086-78-3	≥95%	Not specified on product page
PurePEG	t-Boc-N-Amido-PEG2-Bromide (related compound)	N/A	min. 95%	Not specified on product page

Experimental Protocols for Quality Control

Accurate determination of the purity of **Boc-N-PEG2-MS** is essential before its use in synthesis. The following are detailed protocols for purity analysis using HPLC and NMR spectroscopy, adapted from established methods for similar compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Boc-N-PEG2-MS** by separating it from potential impurities using reverse-phase HPLC.

Instrumentation and Materials:

- HPLC system with a UV detector

- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
- **Boc-N-PEG2-MS** sample
- HPLC-grade water and acetonitrile

Procedure:

- Sample Preparation: Dissolve approximately 1 mg of **Boc-N-PEG2-MS** in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 210 nm
 - Injection Volume: 10 μ L
 - Gradient:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 90% B (linear gradient)
 - 25-30 min: 90% B
 - 30.1-35 min: 30% B (re-equilibration)
- Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Boc-N-PEG2-MS** and assess its purity by ^1H NMR.

Instrumentation and Materials:

- NMR spectrometer (400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard
- **Boc-N-PEG2-MS** sample

Procedure:

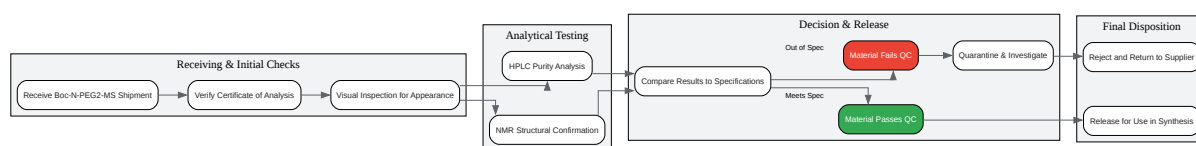
- Sample Preparation: Dissolve 5-10 mg of **Boc-N-PEG2-MS** in approximately 0.7 mL of CDCl_3 in a clean, dry vial. Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum at 25 °C.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Analysis:
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the peaks corresponding to the protons of **Boc-N-PEG2-MS** and any impurity peaks.
 - The purity can be estimated by comparing the integral of the product peaks to the integrals of impurity peaks. The expected chemical shifts for **Boc-N-PEG2-MS** are approximately:

- 1.45 ppm (singlet, 9H, Boc group)
- 3.04 ppm (singlet, 3H, mesyl group)
- 3.30-3.40 ppm (multiplet, 2H, -NH-CH₂-)
- 3.55-3.65 ppm (multiplet, 2H, -CH₂-O-)
- 3.70-3.80 ppm (multiplet, 2H, -O-CH₂-)
- 4.35-4.45 ppm (multiplet, 2H, -CH₂-OMs)
- ~5.0 ppm (broad singlet, 1H, -NH-)

Visualization of Workflows and Pathways

Quality Control Workflow for Boc-N-PEG2-MS

The following diagram illustrates a typical workflow for the quality control of incoming **Boc-N-PEG2-MS** raw material.

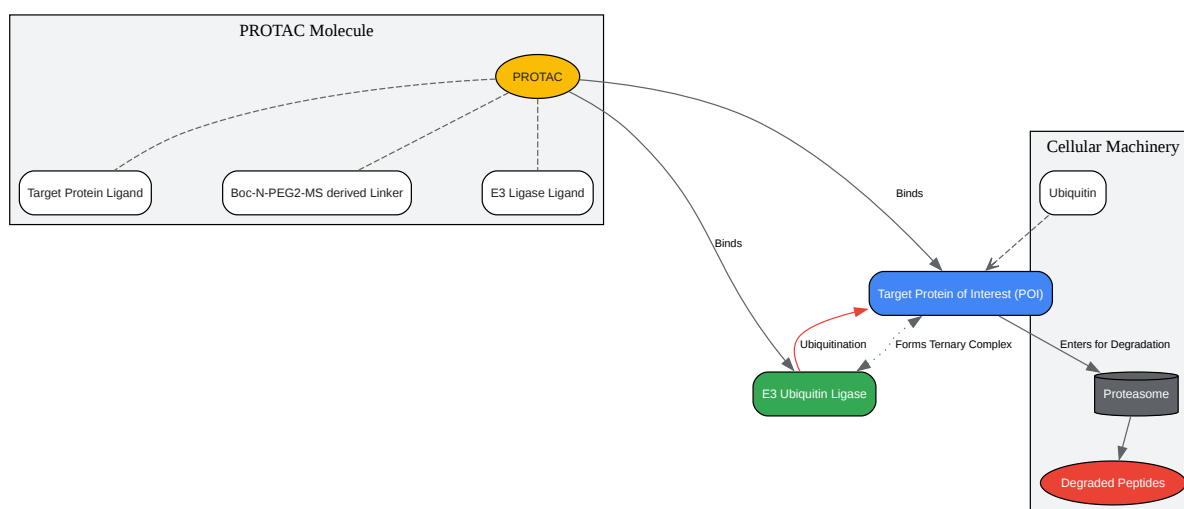


[Click to download full resolution via product page](#)

A typical quality control workflow for **Boc-N-PEG2-MS** raw material.

Conceptual PROTAC Signaling Pathway

Boc-N-PEG2-MS is a linker commonly used in the synthesis of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.



[Click to download full resolution via product page](#)

Conceptual mechanism of action for a PROTAC utilizing a flexible linker.

- To cite this document: BenchChem. [A Technical Guide to Boc-N-PEG2-MS: Suppliers, Purity, and Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3122266#boc-n-peg2-ms-supplier-and-purity-information\]](https://www.benchchem.com/product/b3122266#boc-n-peg2-ms-supplier-and-purity-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com